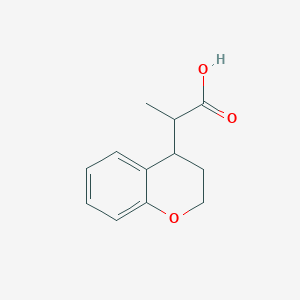
3-(4-Isopropylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The presence of the isopropylbenzyl group in the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropylbenzyl)piperidine typically involves the alkylation of piperidine with 4-isopropylbenzyl halides. One common method is the reaction of piperidine with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems can also be employed to optimize the reaction conditions and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Isopropylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Alkylated or sulfonated piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Isopropylbenzyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine.
Piperine: An alkaloid found in black pepper with various biological activities.
Matrine: An alkaloid with antiviral and anticancer properties.
Evodiamine: A bioactive compound with antiproliferative effects
Uniqueness: 3-(4-Isopropylbenzyl)piperidine is unique due to the presence of the isopropylbenzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
3-[(4-propan-2-ylphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)15-7-5-13(6-8-15)10-14-4-3-9-16-11-14/h5-8,12,14,16H,3-4,9-11H2,1-2H3 |
Clave InChI |
HPOPKZUMTKJJNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





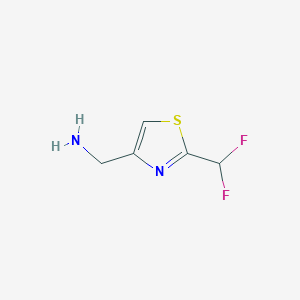
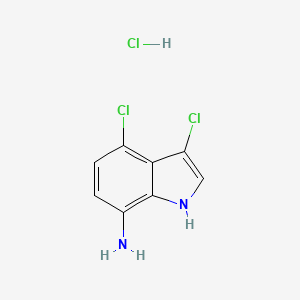
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
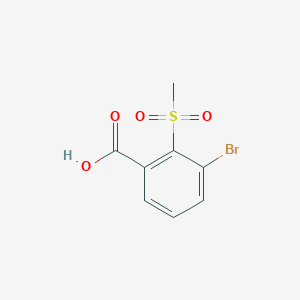
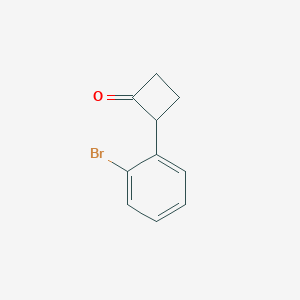
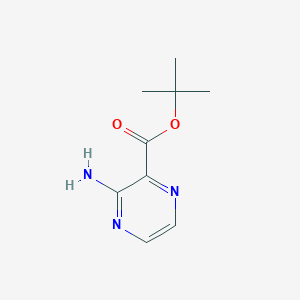
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
